Cas no 65528-98-5 (1-Oleoyl lysophosphatidic acid)

65528-98-5 structure

商品名:1-Oleoyl lysophosphatidic acid

1-Oleoyl lysophosphatidic acid 化学的及び物理的性質

名前と識別子

-

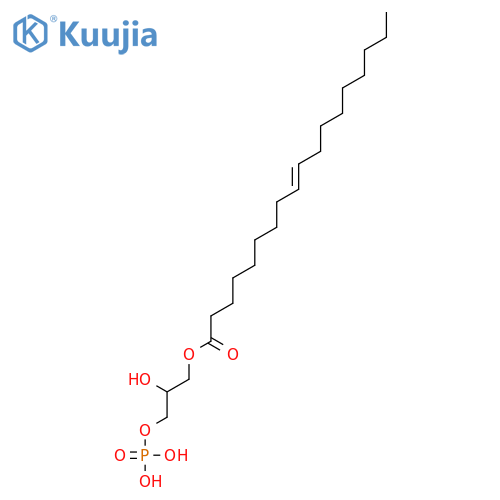

- [(2R)-2-hydroxy-3-phosphonooxypropyl] octadec-9-enoate

- MolMap_000035

- AC1O7M0A

- CBiol_001827

- KBioGR_000126

- KBioSS_000126

- CTK8F3433

- KBio2_000126

- KBio2_002694

- KBio2_005262

- KBio3_000251

- 1-Oleoyl Lysophosphatidic Acid

- WRGQSWVCFNIUNZ-GDCKJWNLSA-N

- NCGC00161386-03

- 1-Oleoyl-sn-glycero-3-phosphate

- HMS1989G08

- NCGC00161386-01

- CHEMBL117021

- SR-01000946335

- Epitope ID:158640

- 1-oleyl-sn-glycerol 3-phosphate

- lysophosphatidic acid

- SCHEMBL1560791

- CHEBI:62837

- Monooleylphosphatidic acid

- 9-Octadecenoic acid (9Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester

- Lysophosphatidic acid(18:1n9/0:0)

- CS-0142436

- 1-Oleoyl-L-.alpha.-lysophosphatidic acid

- LPA(18:1(9Z)/0:0)

- [(2R)-2-Hydroxy-3-[(9Z)-octadec-9-enoyloxy]propoxy]phosphonicacid

- 1-O-9Z-Octadecenoyl-sn-glyceryl-3-phosphoric acid

- Lysophosphatidic acid(18:1)

- Q27132220

- LMGP10050008

- (2R)-2-hydroxy-3-(phosphonooxy)propyl (9Z)-octadec-9-enoate

- 18:1 LPA

- LysoPA(18:1(9Z)/0:0)

- F82782

- LPA 18:1

- SR-01000946335-1

- 1-oleoyl-2-lyso-sn-glycerol 3-phosphatidic acid

- 65528-98-5

- Lysophosphatidic acid(18:1/0:0)

- 1-O-oleoyl-sn-glycerol 3-phosphate

- LPA(18:1n9/0:0)

- (R)-Octadec-9-enoic acid 2-hydroxy-3-phosphonooxy-propyl ester

- [(2R)-2-Hydroxy-3-[(9Z)-octadec-9-enoyloxy]propoxy]phosphonic acid

- 1-O-oleyl-sn-glycerol 3-phosphate

- LysoPA(18:1)

- NCGC00161386-02

- LPA(18:1/0:0)

- HMS3650F05

- 9-Octadecenoic acid (Z)-, 2-hydroxy-3-(phosphonooxy)propyl ester, (R)-

- HMS1791G08

- PA(18:1(9Z)/0:0)

- HY-137862

- DTXSID10425008

- 1-Oleoyl-sn-glycerol 3-phosphate

- PA(18:1/0:0)

- LysoPA(18:1w9/0:0)

- IDI1_033876

- BDBM50148348

- NS00015229

- AKOS040755516

- 1-oleyl-2-lyso-sn-glycerol 3-phosphatidic acid

- 1-oleoylglycerol 3-phosphate

- 1-oleylglycerol 3-phosphate

- BSPBio_001406

- LPA(18:1w9/0:0)

- 1-(9Z-octadecenoyl)-sn-glycero-3-phosphate

- Lysophosphatidic acid(18:1w9/0:0)

- DA-59949

- [(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate

- 1-Oleoyl lysophosphatidic acid

-

- インチ: InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1

- InChIKey: WRGQSWVCFNIUNZ-GDCKJWNLSA-N

- ほほえんだ: CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O

計算された属性

- せいみつぶんしりょう: 436.25899064g/mol

- どういたいしつりょう: 436.25899064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 21

- 複雑さ: 462

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

1-Oleoyl lysophosphatidic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-137862-10mg(22.91mM*1mLinEthanol) |

1-Oleoyl lysophosphatidic acid |

65528-98-5 | 10mg |

¥4250 | 2022-02-25 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-222720A-5mg |

1-Oleoyl lysophosphatidic acid, |

65528-98-5 | >95% | 5mg |

¥1023.00 | 2023-09-05 | |

| 1PlusChem | 1P00EC1Y-10mg |

1-Oleoyl Lysophosphatidic Acid |

65528-98-5 | ≥95% | 10mg |

$222.00 | 2024-04-22 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-222720-1mg |

1-Oleoyl lysophosphatidic acid, |

65528-98-5 | >95% | 1mg |

¥226.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-222720C-25mg |

1-Oleoyl lysophosphatidic acid, |

65528-98-5 | >95% | 25mg |

¥3911.00 | 2023-09-05 | |

| 1PlusChem | 1P00EC1Y-1mg |

1-Oleoyl Lysophosphatidic Acid |

65528-98-5 | ≥95% | 1mg |

$65.00 | 2024-04-22 | |

| A2B Chem LLC | AG68006-25mg |

1-Oleoyl Lysophosphatidic Acid |

65528-98-5 | ≥95% | 25mg |

$316.00 | 2024-04-19 | |

| A2B Chem LLC | AG68006-10mg |

1-Oleoyl Lysophosphatidic Acid |

65528-98-5 | ≥95% | 10mg |

$151.00 | 2024-04-19 | |

| Ambeed | A1210389-5mg |

(R)-2-Hydroxy-3-(phosphonooxy)propyl oleate |

65528-98-5 | 99% | 5mg |

$387.0 | 2025-03-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68264-5mg |

1-Oleoyl Lysophosphatidic Acid |

65528-98-5 | 98% | 5mg |

¥959.00 | 2022-04-26 |

1-Oleoyl lysophosphatidic acid 関連文献

-

Yoshinori Yamamoto,Toshimasa Itoh,Keiko Yamamoto Org. Biomol. Chem. 2017 15 8186

65528-98-5 (1-Oleoyl lysophosphatidic acid) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 61549-49-3(9-Decenenitrile)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65528-98-5)1-Oleoyl lysophosphatidic acid

清らかである:99%/99%

はかる:5mg/10mg

価格 ($):313.0/533.0